2-Benzyl-5,6-dichloroisoindole-1,3-dione
Description
2-Benzyl-5,6-dichloroisoindole-1,3-dione is a synthetic heterocyclic compound featuring an isoindole-1,3-dione core substituted with a benzyl group at position 2 and chlorine atoms at positions 5 and 4.
Properties
IUPAC Name |
2-benzyl-5,6-dichloroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-12-6-10-11(7-13(12)17)15(20)18(14(10)19)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRKALJOEHGWEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5,6-dichloroisoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method is the reaction of phthalic anhydride with benzylamine in the presence of a dehydrating agent, followed by chlorination to introduce the dichloro substituents at positions 5 and 6 .
Industrial Production Methods: Industrial production of 2-Benzyl-5,6-dichloroisoindole-1,3-dione may involve large-scale condensation reactions using phthalic anhydride and benzylamine, followed by chlorination using reagents such as thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5,6-dichloroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted isoindole-1,3-dione derivatives.
Scientific Research Applications
2-Benzyl-5,6-dichloroisoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-Benzyl-5,6-dichloroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Core Modifications
Piperazine-2,3-dione Derivatives
Piperazine-2,3-dione derivatives, such as 1,4-bis-(4-substituted benzyl)-piperazine-2,3-dione, share a six-membered di-ketone ring system. These compounds exhibit enhanced lipophilicity (ClogP values improved by 0.5–1.2 units compared to piperazine) due to aromatic substituents, which correlates with improved anthelmintic activity against Enterobius vermicularis and Fasciola hepatica .
Indolin-2,3-dione Derivatives
Indolin-2,3-dione derivatives demonstrate how scaffold modifications impact receptor selectivity. For example, replacing benzoxazolone with indolin-2,3-dione shifts affinity from σ1 (Kis1 >844 nM) to σ2 receptors (Kis2 = 42 nM), attributed to the additional carbonyl group altering hydrogen-bonding interactions . The isoindole-1,3-dione core in the target compound may similarly influence receptor binding, but its dichloro and benzyl substituents could further modulate selectivity.
5,6-Dichloro-2-octadecyl-isoindole-1,3-dione
This analog (CAS: 93390-94-4) shares the isoindole-1,3-dione core and dichloro substituents with the target compound but substitutes a long-chain octadecyl group at position 2. The octadecyl chain significantly increases lipophilicity (predicted ClogP >8), likely reducing aqueous solubility compared to the benzyl-substituted target compound (ClogP ~4). This highlights how alkyl vs. aromatic substituents balance lipophilicity and bioavailability .
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